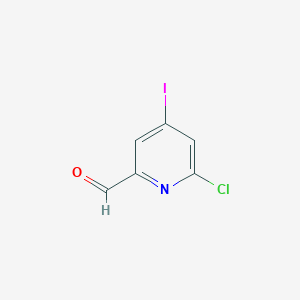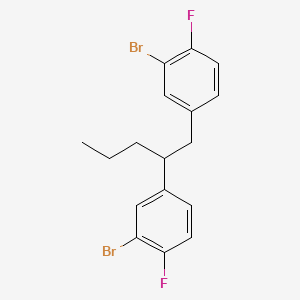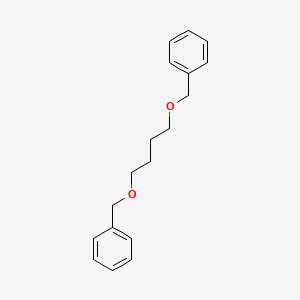
1,4-Dibenzyloxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzyloxybutane is an organic compound with the molecular formula C18H20O2. It consists of a butane backbone with two benzyloxy groups attached at the 1 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyloxybutane can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibenzyloxybutane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-butanediol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,4-Butanediol, benzyl alcohol.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dibenzyloxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibenzyloxybutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy groups are converted to aldehydes or acids through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, breaking the benzyloxy groups into simpler alcohols. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparación Con Compuestos Similares
1,4-Butanediol: A primary alcohol with similar reactivity but lacking the benzyloxy groups.
1,4-Dimethoxybutane: Similar structure but with methoxy groups instead of benzyloxy groups.
1,4-Dibenzyloxy-2-butene: Contains a double bond in the butane backbone, leading to different reactivity.
Uniqueness: 1,4-Dibenzyloxybutane is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and provide versatility in various chemical transformations.
Propiedades
Número CAS |
6282-65-1 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-phenylmethoxybutoxymethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clave InChI |
OMLVOCZNGZGCJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


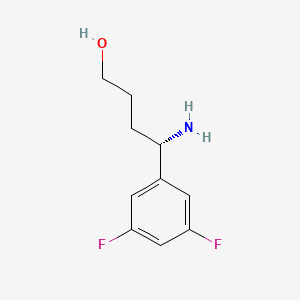
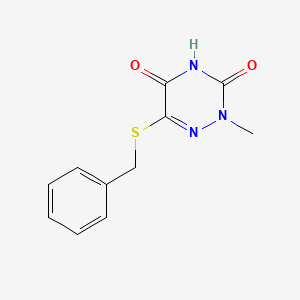
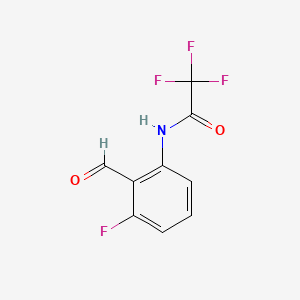
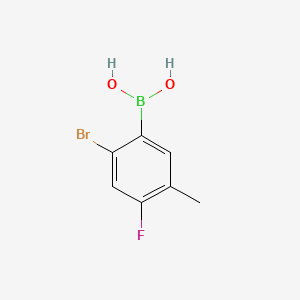
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

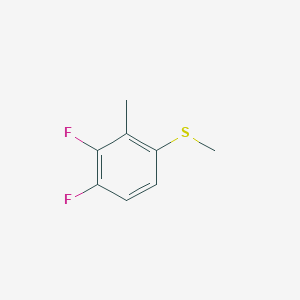
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
